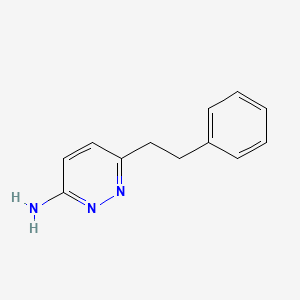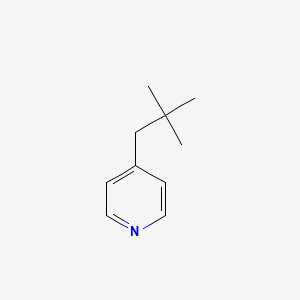
4-Neopentylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Neopentylpyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The addition of a neopentyl group to the fourth position of the pyridine ring results in this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Neopentylpyridine typically involves multiple steps. One common method starts with 4-pyridylaldehyde as the raw material. This compound reacts with a format reagent to generate 4-(2-hydroxy neopentyl) pyridine. The intermediate is then reduced to form 4-neopentyl pyridine. Further oxidation of this intermediate yields 4-neopentyl pyridine oxide, which is finally chlorinated to produce 2-chloro-4-neopentyl pyridine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of easily obtainable raw materials and simple operational steps, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Neopentylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-neopentyl pyridine oxide.
Reduction: Reduction reactions can convert intermediates back to 4-neopentyl pyridine.
Substitution: The compound can undergo substitution reactions, particularly halogenation, to form derivatives like 2-chloro-4-neopentyl pyridine.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride are used.
Chlorinating Agents: Chlorine or other chlorinating reagents are employed for halogenation.
Major Products: The major products formed from these reactions include 4-neopentyl pyridine oxide and 2-chloro-4-neopentyl pyridine .
Aplicaciones Científicas De Investigación
4-Neopentylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Neopentylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
2-Chloro-4-vinylpyrimidine: This compound undergoes similar substitution reactions and has comparable structural features.
Pyridine and Pyrrole: These are basic heterocyclic compounds with similar electronic structures and reactivity patterns.
Uniqueness: 4-Neopentylpyridine is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3 |
Clave InChI |
FZTFAYKHFMWDKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
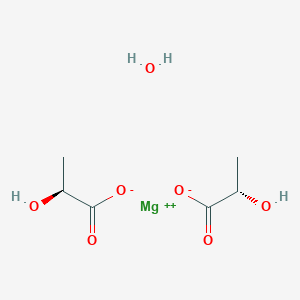
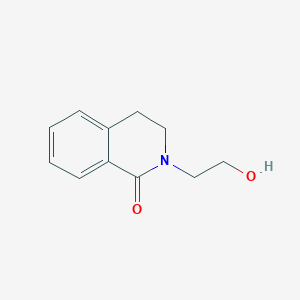
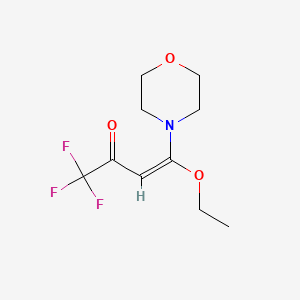
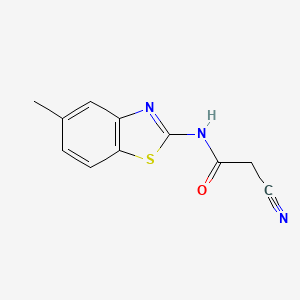

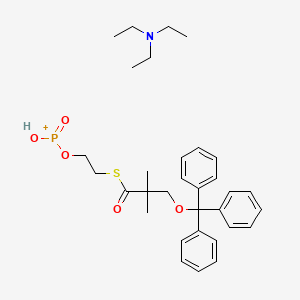
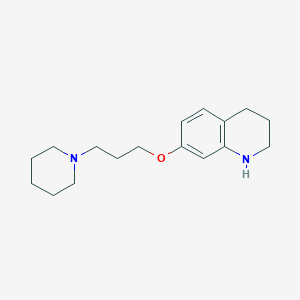
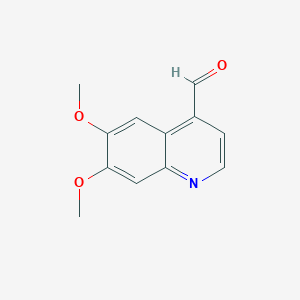
![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
